N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
Description
N-({1-[4-(3,5-Dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a benzodiazole-derived small molecule featuring three distinct structural motifs:
- Benzodiazole core: A bicyclic aromatic system with two nitrogen atoms, known for its role in modulating biological activity through π-π stacking and hydrogen bonding .
- 4-(3,5-Dimethylphenoxy)butyl chain: A lipophilic substituent attached to the N1 position of benzodiazole, likely enhancing membrane permeability and target engagement .
Properties
IUPAC Name |
N-[[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18-14-19(2)16-20(15-18)30-12-6-5-11-28-22-9-4-3-8-21(22)27-24(28)17-26-25(29)23-10-7-13-31-23/h3-4,7-10,13-16H,5-6,11-12,17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSINWZHJZWJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves the condensation of ortho-phenylenediamine with various aldehydes or carboxylic acids. The reaction conditions often include the use of oxidizing agents such as sodium metabisulphite in a mixture of solvents under mild conditions . The process can be optimized to achieve high yields and purity by adjusting the reaction temperature, solvent composition, and reaction time .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with various functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antiviral, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring allows the compound to bind to nucleotides and proteins, thereby inhibiting their function. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Key Observations :
- Elastase Inhibition : Thioacetamide derivatives (e.g., Compound 7) show potent elastase inhibition (IC50 = 0.82 µM), suggesting that replacing the thioether with a furan-carboxamide (as in the target compound) may require optimization for similar potency .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- Lipophilicity: The target compound’s higher logP (4.1) compared to sulfonamide derivatives (e.g., 2c: 3.8) reflects the contribution of the 3,5-dimethylphenoxybutyl chain, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Solubility : Triazole-thiazole hybrids (e.g., 9c) exhibit moderate solubility (0.08 mg/mL) due to increased hydrogen-bond acceptors, whereas the target compound’s lower solubility (0.05 mg/mL) may necessitate formulation adjustments .
Biological Activity
N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, a benzodiazole moiety, and a dimethylphenoxy group, contributing to its unique chemical properties. The structural complexity is significant for its interaction with biological systems.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 365.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not determined |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. Specifically, research has demonstrated that certain derivatives can inhibit the proliferation of cancer cells in vitro.
Key Findings
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Conducted : MTS cytotoxicity and BrdU proliferation assays.
- IC50 Values :
- A549: 6.26 ± 0.33 μM
- HCC827: 20.46 ± 8.63 μM
- NCI-H358: 16.00 ± 9.38 μM
These results suggest that the compound has a higher efficacy in two-dimensional cultures compared to three-dimensional cultures, indicating its potential as a therapeutic agent against lung cancer .
The proposed mechanism for the antitumor activity includes the binding to DNA and inhibition of DNA-dependent enzymes. This interaction leads to disruptions in cellular processes critical for tumor growth and survival .
Antimicrobial Activity
In addition to antitumor effects, this compound has shown antimicrobial properties against various pathogens.
Study Results
- Microbial Strains Tested : Various bacterial strains including Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 3.125 μg/mL against M. tuberculosis.
This suggests that the compound could be further explored for its potential in treating infectious diseases .
Case Study 1: Antitumor Efficacy in Lung Cancer Models
A study conducted on lung cancer cell lines demonstrated that the compound significantly reduced cell viability in A549 cells with an IC50 value of 6.26 μM in 2D cultures. The study highlighted the compound's ability to induce apoptosis in these cells through DNA binding mechanisms.
Case Study 2: Antimicrobial Activity Against M. tuberculosis
In vitro tests revealed that derivatives of this compound showed potent activity against M. tuberculosis, with some achieving MIC values comparable to established antitubercular agents. This positions the compound as a candidate for further development in antimicrobial therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
